1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate
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Description
1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H13N2O8PS and its molecular weight is 340.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Polynucleotides - Polyribonucleotides - Poly U - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds such as 5,6-dichloro-1-β-d-ribofuranosylbenzimidazole (drb) have been shown to target cyclin-dependent kinase 9 . This kinase plays a crucial role in modulating cell-cycle regulation .
Mode of Action
Drb, a similar compound, has been shown to inhibit cellular proliferation and induce apoptosis in various hematopoietic malignancies . It does this by causing a rapid decline in the myeloid cell leukemia 1 (Mcl-1) protein .
Biochemical Pathways
Aicar, a related compound, is known to play important regulatory roles under physiological conditions, notably through its direct interactions with transcription factors .
Pharmacokinetics
Similar compounds like ribavirin have been shown to have a maximum solubility in water of 142 mg/ml at 25°c and only slight solubility in ethanol .
Result of Action
Similar compounds like drb have been shown to inhibit cellular proliferation and induce apoptosis in various hematopoietic malignancies .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs and the physiological state of the cells .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O8PS/c12-5-1-2-11(9(21)10-5)8-7(14)6(13)4(19-8)3-18-20(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,10,12,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUXFECIJDETRF-XVFCMESISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O8PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41686-01-5 |
Source
|
Record name | Poly-2-thiouridylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41686-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60961901 |
Source
|
Record name | 4-Hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41686-01-5 |
Source
|
Record name | 4-Hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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